Ganetespib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

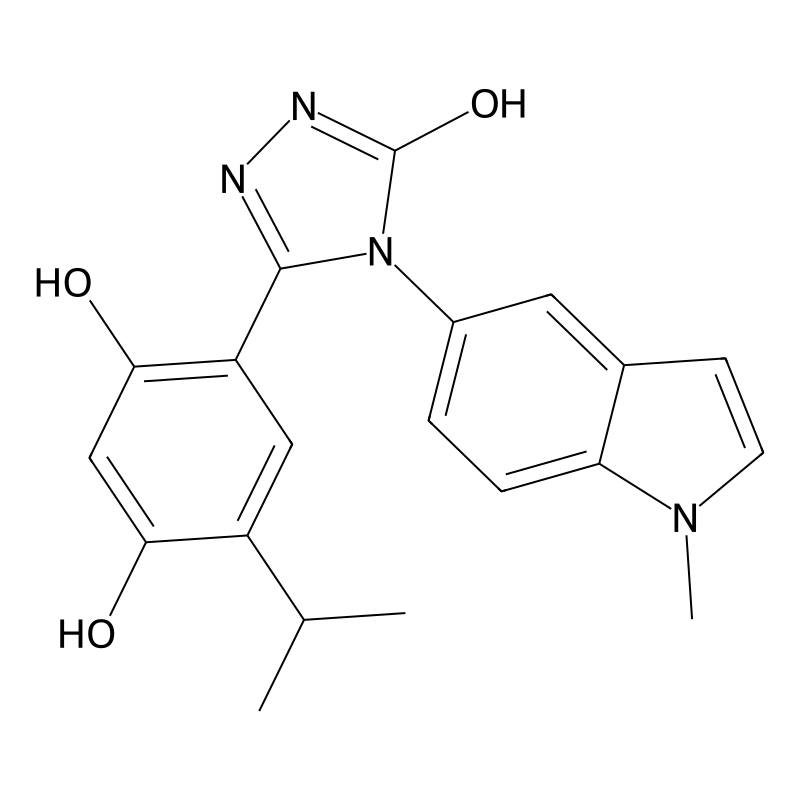

what is the structure of ganetespib

Chemical Structure and Properties

The table below summarizes the core chemical and structural information for ganetespib:

| Property | Description |

|---|---|

| Chemical Name | 3-[2,4-Dihydroxy-5-(propan-2-yl)phenyl]-4-(1-methyl-1H-indol-5-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one [1] |

| Alternate Name | STA-9090 [2] [1] |

| CAS Number | 888216-25-9 [1] |

| Molecular Formula | C₂₀H₂₀N₄O₃ [1] |

| Molecular Weight | 364.40 g/mol [2] [1] |

| Structural Class | Resorcinol-containing triazolone heterocycle [2] [3] |

| Key Moieties | Resorcinol ring, triazolone core, 1-methyl-1H-indol-5-yl group [2] |

Structural Comparison with Early HSP90 Inhibitors

This compound belongs to the second generation of HSP90 inhibitors, which were developed to overcome the limitations of the first-generation compounds.

| Feature | First-Generation Inhibitors (e.g., Geldanamycin, 17-AAG) | This compound (Second-Generation) |

|---|---|---|

| Chemical Origin | Natural product (benzoquinone ansamycin) [2] | Fully synthetic [2] |

| Key Structural Moieties | Benzoquinone moiety [2] | Resorcinol and triazolone moieties [2] |

| Primary Toxicity Concern | Dose-limiting hepatotoxicity (linked to the benzoquinone group) [2] | Lacks the benzoquinone moiety; improved hepatic safety profile [2] |

| Other Notable Toxicities | Ocular and cardiac toxicities reported for some derivatives [2] | Does not accumulate in retinal tissue; avoids ocular toxicity seen with some other inhibitors [2] |

Mechanism of Action and Experimental Evidence

This compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of client proteins via the ubiquitin-proteasome pathway [2] [4]. This disrupts multiple oncogenic signaling pathways simultaneously.

Figure 1: Mechanistic pathway of this compound-induced cancer cell death.

Key Experimental Protocols and Readouts

Researchers can validate this compound's activity using the following established methodologies:

- Client Protein Degradation Assay (Western Blot): Treat cancer cells (e.g., ErbB2+ BT474, SKBR3) with this compound (0-300 nM, 24 hours). Analyze lysates for reduction in client proteins (ErbB2, Akt, c-Met) and increased HSP70 as a biomarker of HSP90 inhibition [4].

- Cell Proliferation and Viability Assay (MTT/Colony Formation): Seed cells and treat with this compound (0-100 nM) for up to 5 days (MTT) or lower doses (1.25-5 nM) for 2-3 weeks (colony formation) to assess growth inhibition and IC50 calculation [4] [1].

- ⓿ Cell Cycle Analysis (Flow Cytometry): Treat cells (e.g., 250 nM, 24 hours), fix, stain with propidium iodide, and analyze DNA content to demonstrate G2/M phase arrest [4].

This compound represents a structurally distinct and potent HSP90 inhibitor with a favorable preclinical toxicity profile. Its resorcinol-triazolone structure enables strong antitumor efficacy by simultaneously disrupting multiple oncogenic pathways.

References

Core Characteristics and Preclinical Efficacy

Ganetespib is a synthetic small-molecule inhibitor that binds to the N-terminal ATP-binding pocket of HSP90, exhibiting superior potency and a better safety profile than first-generation inhibitors like 17-AAG (Tanespimycin) [1] [2].

| Feature | This compound (STA-9090) | First-Gen Inhibitor (17-AAG) |

|---|---|---|

| Chemical Class | Resorcinol-containing triazolone [1] | Benzoquinone ansamycin [2] |

| Potency (Cellular IC₅₀) | 2-30 nM (NSCLC lines) [1] | 20-3,500 nM (NSCLC lines) [1] |

| Primary Advantages | Superior potency; not a P-glycoprotein substrate; does not require NQO1 activation; improved safety profile (no significant liver toxicity preclinically) [1] [2] | — |

| Key Client Proteins | EGFR mutants, ERBB2 mutants, ALK, MET, B-RAF [1] [2] | Similar client proteins, but degraded less potently [1] |

This compound's efficacy has been demonstrated across various cancer models, as shown in the table below.

| Cancer Model Type | Specific Model | Observed Effect |

|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | NCI-H1975 (EGFR L858R/T790M) xenografts [1] | Tumor growth inhibition; regression with consecutive-day dosing [1] |

| NSCLC | ERBB2 YVMA-driven mouse model [1] | Demonstrated anticancer activity [1] |

| Hepatocellular Carcinoma (HCC) | Preclinical models [3] | Augmented Sorafenib efficacy via necroptosis induction [3] |

| Other Solid & Hematologic Tumors | Various xenograft models [2] | Significant growth inhibition and/or regression [2] |

Mechanism of Action and Experimental Methodology

This compound inhibits HSP90's ATPase activity, disrupting chaperone function and leading to proteasomal degradation of oncogenic client proteins, thereby simultaneously targeting multiple cancer-driving pathways [1] [2]. This mechanism and key experimental approaches are visualized below.

This compound inhibits HSP90, leading to the degradation of oncogenic client proteins and induction of tumor cell death.

Key experiments to characterize this compound include:

- HSP90 Binding Assay: The ability of this compound to block HSP90's interaction with biotinylated geldanamycin is tested. Cell lysates are incubated with the drug and then with biotin-GM conjugated to streptavidin beads. Bound HSP90 is detected via Western blot [1].

- Co-chaperone Disruption Assay: This assesses this compound's effect on the HSP90-p23 complex. HSP90 is co-immunoprecipitated with a p23 antibody from treated cells, and the amount of co-precipitated HSP90 is analyzed by Western blot [1].

- Cell Proliferation and Apoptosis Assay: The CCK-8 colorimetric assay is used to determine the half-maximal inhibitory concentration (IC₅₀) for cell proliferation after this compound treatment. Induction of apoptosis is measured by analyzing markers like cleaved caspase-3 [1].

- In Vivo Xenograft Studies: Mice bearing human tumor xenografts are dosed intravenously with this compound. Tumor volumes are measured to assess efficacy, and tumor tissues are analyzed by Western blot or immunohistochemistry to confirm target engagement and client protein degradation [1].

Clinical Development and Rationale for Use

This compound has been investigated in clinical trials for various cancers, both as a monotherapy and in combination with other agents, based on its strong preclinical rationale [4] [2].

- Clinical Trial Activity: this compound has been evaluated in a range of clinical stages [2], including a Phase III trial (GALAXY trial) in combination with docetaxel for advanced NSCLC [4].

- Broad Therapeutic Potential: Its ability to target multiple oncogenic "client proteins" makes it a candidate for cancers driven by EGFR mutations, ERBB2 mutations, ALK translocations, and others [1] [2].

- Combination Therapy Rationale: Preclinical data shows this compound can synergize with other drugs, such as taxanes in NSCLC [4] and sorafenib in hepatocellular carcinoma [3], supporting its use in combination regimens.

References

- 1. This compound (STA-9090), a Non-Geldanamycin HSP90 ... - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on the Development of this compound as a Hsp90... [bocsci.com]

- 3. This compound (STA-9090) augments sorafenib efficacy via ... [sciencedirect.com]

- 4. Recent updates on the development of this compound as a Hsp90 inhibitor [link.springer.com]

how does ganetespib bind to the HSP90 N-terminal ATP pocket

Structural Basis of Ganetespib Binding

Binding Site and Key Domains Hsp90 is a homodimeric molecular chaperone. Each monomer consists of three primary domains:

- N-terminal Domain (NTD): Contains the ATP-binding pocket. This is the site where this compound and other small-molecule inhibitors competitively bind.

- Middle Domain (MD): Serves as a docking site for client proteins and co-chaperones.

- C-terminal Domain (CTD): Mediates the dimerization of Hsp90.

This compound specifically targets the NTD, binding to its ATP-binding pocket and inhibiting the ATPase activity essential for Hsp90's chaperone function [1] [2].

Molecular Interactions and Conformational Changes When ATP binds to the NTD, it triggers a series of conformational shifts that drive the chaperone cycle. This compound acts as an ATP-competitive inhibitor [1]. By occupying the ATP-binding pocket, it prevents the N-terminal dimerization and the subsequent structural changes required for client protein maturation [2]. This disruption leads to the proteasomal degradation of Hsp90 client proteins [1].

The following diagram illustrates the critical residues and structural elements of the Hsp90 N-terminal domain involved in this compound binding, based on structural studies.

Key molecular interactions of this compound in the Hsp90 N-terminal ATP-binding pocket.

Experimental Evidence for Binding

The binding of this compound to Hsp90's N-terminal domain has been confirmed through multiple biophysical and cellular assays, as summarized in the table below.

| Experimental Method | Key Findings on this compound Binding | References |

|---|---|---|

| Biochemical ATPase Assays | Dose-dependent inhibition of Hsp90's ATPase activity. | [1] [3] |

| X-ray Crystallography & Molecular Docking | Confirms binding to the N-terminal ATP pocket; reveals interactions with specific residues like Asp93. | [1] [4] |

| Cell-Based Viability Assays (MTT) | Potent, nanomolar-range cytotoxicity against diverse cancer cell lines. | [1] [3] |

| Pharmacodynamic Biomarker Analysis | Treatment leads to increased Hsp70 levels, a biomarker of Hsp90 inhibition. | [5] |

Detailed Experimental Protocol for Binding Studies

To rigorously characterize the binding of a small molecule like this compound to Hsp90, a combination of computational, biophysical, and cell-based methods is employed. The workflow below outlines a standard integrated approach.

A workflow for experimentally validating this compound binding to Hsp90.

1. In Silico Docking (Structure-Based Virtual Screening)

- Objective: Predict the binding pose and affinity of this compound within the Hsp90 N-terminal ATP-binding pocket.

- Protocol:

- Structure Preparation: Obtain the 3D crystal structure of the Hsp90 N-terminal domain (e.g., PDB IDs 2BYI, 2YI5). Prepare the protein by removing water molecules and adding hydrogen atoms.

- Ligand Preparation: Obtain the 3D structure of this compound and optimize its geometry.

- Docking Simulation: Use molecular docking software (e.g., Glide, AutoDock Vina) to simulate the binding of this compound into the ATP pocket. The docking algorithm scores different poses based on energy functions [4].

2. Biophysical Binding Confirmation

- Objective: Experimentally verify direct binding.

- 2D [1H, 15N] HSQC NMR:

- Principle: Monitor chemical shift perturbations in the NMR spectrum of isotopically labeled Hsp90 upon addition of this compound. Changes in peak positions indicate binding and map the interaction site.

- Procedure: Collect NMR spectra of free Hsp90 and Hsp90 titrated with increasing concentrations of this compound. Residues with significant chemical shift changes (e.g., near Asp93) identify the binding interface [4].

- Differential Scanning Calorimetry (DSC):

- Principle: Measure the thermal stability of Hsp90. Ligand binding often increases the protein's melting temperature (Tm).

- Procedure: Heat Hsp90 alone and Hsp90 pre-incubated with this compound while monitoring heat capacity. A shift in the Tm curve indicates stabilization due to binding [4].

3. Affinity Constant (Kd) Determination

- Objective: Quantify the binding strength.

- Method: Use a series of 2D [1H, 15N] HSQC NMR spectra at varying ligand concentrations. Analyze the line-shape or chemical shift changes as a function of concentration to calculate the dissociation constant (Kd) [4]. This compound exhibits potent binding with Kd values in the nanomolar to low micromolar range for different analogs [4].

4. Cellular Target Engagement

- Objective: Confirm that binding translates to functional inhibition in a cellular context.

- Client Protein Degradation Assay:

- Cell Growth Inhibition (MTT) Assay:

Comparison with Other Hsp90 Inhibitors

This compound belongs to the second generation of Hsp90 inhibitors. The table below highlights its distinguishing features.

| Feature | First-Generation (e.g., 17-AAG) | Second-Generation (this compound) |

|---|---|---|

| Chemical Scaffold | Benzoquinone ansamycin (Geldanamycin derivative) | Synthetic resorcinol containing a triazolone moiety [1] |

| Potency | Less potent | >20-fold more potent than 17-AAG [1] |

| Hepatotoxicity | Significant, due to benzoquinone moiety | Lacks benzoquinone; reduced liver toxicity [1] |

| Ocular Toxicity | Not reported | Lacks the ocular toxicity seen with some second-gen inhibitors (e.g., NVP-AUY922) [1] |

| Tumor Retention | Moderate | Prolonged (half-life >58 hours in xenograft models) [1] |

Conclusion for Research and Development

This compound's high-affinity binding to the Hsp90 N-terminal ATP pocket, characterized by specific molecular interactions and a favorable toxicity profile, underpins its potent anticancer activity. The experimental methodologies detailed here provide a robust framework for validating target engagement and optimizing novel Hsp90 inhibitors.

References

- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy [mdpi.com]

- 3. Molecular docking study, synthesis and biological ... [sciencedirect.com]

- 4. Structural ensemble-based docking simulation and ... [nature.com]

- 5. A first in human, safety, pharmacokinetics, and clinical activity ... [bmccancer.biomedcentral.com]

- 6. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy [pmc.ncbi.nlm.nih.gov]

Ganetespib's Mechanism of Action and Client Protein Degradation

The core mechanism of ganetespib involves binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone function and leads to the proteasomal degradation of client proteins [1] [2]. The table below summarizes key client proteins and the downstream consequences of their degradation.

| Client Protein | Experimental Model | Key Downstream Effects of Degradation |

|---|---|---|

| ErbB2 (HER2) | Breast cancer cells (BT474, SKBR3) [2] | Decreased phosphorylation; inhibition of PI3K/Akt and MAPK/Erk signaling; cell cycle arrest; apoptosis [2]. |

| EGFR | Gastric cancer cells (MGC-803, SGC-7901) [3] | Downregulation of total EGFR and membrane-bound EGFR; disruption of EGFR signaling cascades [3]. |

| Akt | Various solid tumors and hematologic malignancies [1] [2] | Disruption of PI3K/Akt/mTOR pro-survival signaling pathway [2] [4]. |

| c-Raf | Various solid tumors and hematologic malignancies [1] | Disruption of Raf/MEK/Erk cell proliferation signaling pathway [4]. |

| CDK1 | Hepatoblastoma cells (HepG2, HuH6, patient-derived xenografts) [5] | Induction of G2/M cell cycle arrest; apoptosis [5]. |

| Mutant p53 | Non-small cell lung cancer (NSCLC) models [1] | Loss of mutant p53 stabilization, contributing to anti-tumor activity [1]. |

This compound offers several advantages over earlier HSP90 inhibitors. As a resorcinol-based triazolone compound, it lacks the benzoquinone moiety found in first-generation geldanamycin analogs (e.g., 17-AAG), which is associated with dose-limiting hepatotoxicity [1]. It also shows preferential tumor retention and avoids the ocular toxicity reported with other second-generation inhibitors like NVP-AUY922 [1].

Signaling Pathway Disruption by this compound

This compound simultaneously disrupts multiple oncogenic signaling pathways by degrading key client proteins, leading to comprehensive anti-tumor effects. The following diagram illustrates this coordinated disruption.

This compound induces client protein degradation, disrupting multiple oncogenic pathways and leading to anti-tumor effects [1] [2] [4].

Key Experimental Protocols and Models

To evaluate this compound's efficacy, researchers use standardized in vitro and in vivo methods. The table below outlines common experimental protocols.

| Assay Type | Protocol Summary | Key Readouts |

|---|---|---|

| Cell Viability (MTT/MTS) | Cells seeded in 96-well plates, treated with a dose range of this compound (e.g., 0-100 nM) for 48-72 hours [2] [5]. MTT reagent added, formazan crystals dissolved, absorbance measured [2]. | IC50 value; dose-response curves; % cell viability [2] [5]. |

| Colony Formation | Cells treated with low-dose this compound (e.g., 1.25-5 nM), then allowed to grow in drug-free medium for 1-3 weeks [2]. Colonies fixed, stained (e.g., crystal violet), and counted [2]. | Number and size of colonies; clonogenic survival [2]. |

| Western Blot Analysis | Cells treated with this compound. Protein lysates collected, separated by SDS-PAGE, transferred to membrane, probed with specific antibodies [2] [5]. | Client protein degradation (ErbB2, EGFR, Akt, CDK1); changes in pathway phosphorylation (p-Akt, p-ERK); apoptosis markers (cleaved PARP, caspases) [2] [3] [5]. |

| Cell Cycle Analysis | Cells treated with this compound (e.g., 20-320 nM) for 24 hours, fixed, stained with propidium iodide, analyzed by flow cytometry [2] [3]. | Percentage of cells in G0/G1, S, and G2/M phases; induction of G2/M arrest [2] [3] [5]. |

| Apoptosis Assay | Cells treated with this compound for 24-72 hours, stained with Annexin V and propidium iodide, analyzed by flow cytometry [3]. | Percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis [3]. |

| In Vivo Xenograft Studies | Immunocompromised mice implanted with human cancer cells. Treated with this compound (e.g., intravenously) as monotherapy or in combination [3]. | Tumor volume measurement; immunohistochemistry for client proteins and biomarkers (Ki-67, TUNEL) [3]. |

Future Research and Clinical Potential

This compound demonstrates synergistic effects when combined with other agents. In ErbB2-positive breast cancer cells, it potently enhanced the inhibitory effects of the tyrosine kinase inhibitor lapatinib [2]. It also worked synergistically with cisplatin and radiation in gastric cancer models [3]. This supports its potential use in rational combination therapies to overcome resistance.

While clinical development has faced challenges, this compound's unique profile continues to make it a candidate of interest. Its ability to simultaneously degrade multiple drivers of oncogenesis provides a compelling strategy for targeting complex and resistant cancers [1] [4].

References

- 1. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets multiple levels of the receptor tyrosine ... [nature.com]

- 3. Targeting heat-shock protein 90 with this compound for ... [nature.com]

- 4. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy [mdpi.com]

- 5. Targeting HSP90 with this compound to Induce CDK1 ... [pmc.ncbi.nlm.nih.gov]

Core Pharmacodynamic Biomarkers of Ganetespib

| Biomarker Category | Specific Biomarker | Observed Change | Measurement Technique | Key Context / Tumor Models |

|---|---|---|---|---|

| Direct HSP90 Inhibition | HSP70 (HSPA1A) | Increase in protein levels [1] [2] | ELISA (plasma/serum); Western Blot (cell/tissue lysates) [1] | Universal marker of HSP90 inhibition; observed in patient plasma and preclinical models [1]. |

| Client Protein Degradation | ERBB2 (HER2) | Decrease in total protein and phosphorylation levels [3] | Western Blot [3] | Demonstrated in ERBB2+ breast cancer cell lines (e.g., BT474, SKBR3) [3]. |

| CDK1 (CDC2) | Decrease in total protein levels [4] | Western Blot [4] | Identified as a key degradable client in hepatoblastoma models [4]. | |

| AKT, c-RAF, CRAF | Decrease in total protein and phosphorylation levels [5] [3] | Western Blot [3] | Observed in various solid tumor models, including breast and lung cancers [5] [3]. | |

| Downstream Functional Effects | Cell Cycle Arrest | Increase in G2/M phase cell population [3] | Flow Cytometry [3] | A functional consequence of client protein degradation (e.g., CDK1) [4] [3]. |

| Apoptosis Induction | Increase in apoptotic markers (e.g., BIM) [5] | Western Blot; Caspase Activity Assays | Reported in non-small cell lung cancer and other preclinical models [5]. |

Experimental Protocols for Key Biomarkers

Here are detailed methodologies for measuring the core biomarkers, as cited in the research.

Measuring Client Protein Degradation by Western Blot [3]

This protocol is used to detect changes in client protein levels (e.g., ERBB2, CDK1) and their activation status.

- Cell Lysis: Collect whole-cell lysates using a buffer containing Tris-HCl (30 mM), NaCl (150 mM), Triton-X (1%), glycerol (10%), and protease/phosphatase inhibitors (e.g., PMSF, sodium fluoride, β-glycerophosphate, commercial inhibitor cocktails).

- Protein Separation: Denature proteins and separate them using gradient gels (e.g., 4-20%) via SDS-PAGE.

- Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a system like Trans-Blot Turbo.

- Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat milk in PBS-T (PBS with Tween-20).

- Incubate with primary antibodies (e.g., anti-ERBB2, anti-CDK1, anti-AKT, anti-pAKT, anti-PLK1) diluted in blocking buffer at 4°C overnight.

- Detection:

- Wash the membrane and incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

- Detect proteins using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imaging system (e.g., ChemiDoc XRS+).

- Analysis: Quantify band density using image processing software like ImageJ.

Measuring HSP70 Induction by ELISA [1]

This method is used to quantify the release of HSP70 into the bloodstream, a systemic marker of HSP90 inhibition.

- Sample Collection: Collect pre-dose blood samples from patients on Days 1, 8, and 15 of treatment cycles. Separate plasma and store at -70°C until analysis.

- ELISA Procedure:

- Use a commercial high-sensitivity HSP70 ELISA kit.

- Follow the manufacturer's instructions to add samples and detection reagents to the pre-coated plate.

- Signal Detection: Read the plate using a microplate ELISA reader at 450 nm with a correction wavelength of 540 nm.

- Normalization: Normalize the measured HSP70 concentrations to the total protein content in each plasma sample.

Ganetespib Mechanism of Action and Biomarker Integration

The diagram below illustrates the mechanism of this compound and the relationship between the pharmacodynamic biomarkers detailed in the tables above.

This pathway illustrates the cascade of biomolecular events following this compound administration, showing the points at which key pharmacodynamic biomarkers are generated.

Research Context and Limitations

While the biomarkers above are well-established, it is important to note the broader clinical context:

- Clinical Translation: Despite a strong mechanistic rationale and robust pharmacodynamic effects in preclinical models, this compound monotherapy has shown limited clinical efficacy in several phase II and III trials [6] [7] [2]. This highlights that demonstrating target engagement via PD biomarkers is necessary but not always sufficient for clinical success.

- Biomarker Limitations: The search results indicate that in the I-SPY2 trial, neither HSP90 pathway nor replicative stress expression markers successfully predicted response to this compound in breast cancer [6]. This underscores the ongoing challenge of identifying predictive, rather than just pharmacodynamic, biomarkers for this drug class.

- Future Directions: Research is increasingly focused on combination therapies to overcome resistance mechanisms, such as compensatory HSP70 upregulation and activation of bypass signaling pathways like PI3K/AKT and MAPK [2]. In these settings, monitoring a broader panel of PD biomarkers will be crucial.

References

- 1. A first in human, safety, pharmacokinetics, and clinical activity phase... [bmccancer.biomedcentral.com]

- 2. Combination Strategies with HSP90 Inhibitors in Cancer ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound targets multiple levels of the receptor tyrosine ... [nature.com]

- 4. Targeting HSP90 with this compound to Induce CDK1 ... [mdpi.com]

- 5. This compound: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of HSP90 inhibitor this compound for neoadjuvant... [pmc.ncbi.nlm.nih.gov]

- 7. A phase II trial of this compound, a heat shock protein 90 ... [pmc.ncbi.nlm.nih.gov]

HSP90 Isoforms and Ganetespib's Mechanism

The HSP90 family in humans consists of several isoforms, with the two major cytosolic forms being the stress-inducible HSP90α (encoded by the HSP90AA1 gene) and the constitutively expressed HSP90β (encoded by the HSP90AB1 gene) [1] [2]. Despite sharing over 85% sequence identity, they have evolved distinct functions [2].

- Isoform Binding Preference: Research indicates that the HSP90 inhibitor ganetespib binds to both HSP90α and HSP90β, but with a notable preference. Experimental data has shown that this compound interacts with greater relative strength to the HSP90β isoform compared to HSP90α [2].

- Mechanism of Action: this compound is a small-molecule that targets the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its essential ATPase activity [2]. This disruption prevents HSP90 from properly folding and stabilizing its client proteins, leading to their polyubiquitination and degradation by the proteasome [3]. The following diagram illustrates this process and the key downstream effects.

Quantitative Data on Client Protein Degradation

This compound's efficacy is demonstrated by its ability to deplete a wide array of oncogenic client proteins across various cancer types. The table below summarizes key client proteins affected by this compound treatment and the resulting biological consequences.

Table 1: Key Client Proteins Targeted by this compound and Functional Consequences

| Client Protein / Pathway | Observed Effect of this compound | Cancer Model(s) Studied | Biological Consequence |

|---|---|---|---|

| ErbB2 (HER2) | Decreased total protein levels & reduced half-life; decreased phosphorylation [3] | Breast Cancer, Gastric Cancer | Inhibition of cell proliferation & survival |

| Androgen Receptor (AR) | Decreased expression and transcriptional activity (full-length AR) [4] | Prostate Cancer | Growth arrest & apoptosis |

| EGFR | Marked decrease of total and membrane-bound levels [5] | Gastric Cancer | Cell-cycle arrest & apoptosis |

| KRAS Effectors (RAF1, AKT) | Reduced levels and activity of RAF/MEK/ERK and PI3K/AKT/mTOR pathways [6] | Non-Small Cell Lung Cancer (NSCLC) | Potent cytotoxicity |

| Cell Cycle Regulators | Downregulation of CHK1, cyclin B1, CDK1; induction of G2/M cell-cycle arrest [5] [3] | Gastric Cancer, Breast Cancer | Growth arrest & apoptosis |

Experimental Protocols for Key Assays

For researchers aiming to validate this compound's activity, here are detailed methodologies from cited studies.

1. Cell Viability and Proliferation Assay (MTT or CellTiter-Glo) This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound [4] [3].

- Cell Seeding: Plate cells (e.g., 5 × 10³ cells/well) in a 96-well plate and allow to adhere for 24 hours.

- Drug Treatment: Dose cells with a graded concentration range of this compound (e.g., 0-1000 nM) for a set period, typically 72 hours.

- Viability Measurement: Add MTT reagent or CellTiter-Glo reagent to each well. Incubate for a specified time (e.g., 10 minutes).

- Detection: Measure luminescence (CellTiter-Glo) or absorbance (MTT) using a microplate reader.

- Data Analysis: Normalize data to vehicle-treated controls and use software (e.g., GraphPad Prism) to calculate IC50 values.

2. Western Blot Analysis of Client Protein Degradation This protocol confirms the mechanistic action of this compound on client proteins and downstream pathways [4].

- Cell Treatment & Lysis: Treat cancer cells with this compound (e.g., 250 nM) for 24 hours. Lyse cells using RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

- Protein Quantification & Electrophoresis: Clarify lysates by centrifugation. Measure protein concentration, resolve equal amounts by SDS-PAGE, and transfer to a nitrocellulose membrane.

- Immunoblotting: Block membrane, then probe with primary antibodies against target clients (e.g., ERBB2, AR, AKT, EGFR) and loading control (e.g., Actin). Incubate with fluorescent or HRP-conjugated secondary antibodies.

- Visualization: Detect antigen-antibody complexes using an Odyssey system or ECL reagents.

3. Cell Cycle Analysis by Flow Cytometry This protocol assesses this compound-induced cell cycle arrest [5] [3].

- Cell Treatment: Treat cells (e.g., BT474, SKBR3) with this compound (e.g., 250 nM) for 24 hours.

- Cell Fixation & Staining: Harvest cells, fix with ethanol, and treat with RNase. Stain cellular DNA with propidium iodide.

- Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

- Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Preclinical and Clinical Efficacy Summary

This compound has shown potent antitumor activity across numerous cancer types in preclinical models. The following table synthesizes its efficacy and the underlying rationale.

Table 2: this compound Activity Across Cancer Types

| Cancer Type | Key Molecular Context | Efficacy and Rationale | Study Findings |

|---|---|---|---|

| KRAS-mutant NSCLC | KRAS mutation; activation of RAF/MEK/ERK & PI3K/AKT/mTOR [6] | Overcomes resistance by targeting multiple KRAS effectors; synergy with PI3K/mTOR or ERK inhibitors [6] | This compound resistance linked to p90RSK hyperactivation; p90RSK inhibition restored sensitivity [6] |

| Breast Cancer | HER2 (ErbB2) overexpression [3] | HER2 is a highly sensitive HSP90 client; degrades HER2 and inhibits downstream PI3K/AKT & MAPK pathways [3] | Potent growth inhibition; synergy with lapatinib; induced G2/M cell cycle arrest [3] |

| Prostate Cancer | Androgen Receptor (AR) signaling [4] | AR is a key HSP90 client; this compound degrades full-length AR (but not V7 truncated isoform) [4] | Potent cytotoxicity irrespective of androgen sensitivity; robust efficacy in xenograft models [4] |

| Gastric Cancer | EGFR overexpression [5] | Efficacy correlates with EGFR expression levels; induces G2/M arrest and apoptosis [5] | Synergistic effects with radiation and cisplatin; significant tumor growth inhibition in vivo [5] |

Research Implications and Future Directions

- Overcoming Therapeutic Resistance: A key finding is this compound's potential to overcome acquired resistance. In KRAS-mutant NSCLC, resistance to this compound was associated with hyperactivation of the ERK target p90RSK. Inhibition of p90RSK restored sensitivity, identifying it as a key resistance mediator and a rational co-targeting strategy [6].

- Clinical Translation Challenges: Despite strong preclinical rationale, clinical results have been mixed. For example, the I-SPY2 trial in HER2-negative breast cancer found that adding this compound to standard neoadjuvant chemotherapy was unlikely to substantially increase pathologic complete response rates [7]. This highlights the ongoing challenge of translating potent preclinical activity into clinical success.

- Isoform-Specific Considerations: The finding that this compound has a stronger binding affinity for HSP90β than HSP90α warrants further investigation [2]. Understanding the functional consequences of this preference could refine patient selection strategies and inform the development of next-generation inhibitors.

References

- 1. Role of this compound, an HSP90 Inhibitor, in Cancer Therapy [pmc.ncbi.nlm.nih.gov]

- 2. Client Proteins and Small Molecule Inhibitors Display... | PLOS One [journals.plos.org]

- 3. This compound targets multiple levels of the receptor tyrosine ... [nature.com]

- 4. Potent activity of the Hsp inhibitor 90 in prostate cancer... This compound [spandidos-publications.com]

- 5. Targeting heat-shock protein 90 with this compound for ... [pmc.ncbi.nlm.nih.gov]

- 6. Acquired resistance to the Hsp inhibitor, 90 in KRAS... This compound [pmc.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of HSP90 inhibitor this compound for ... [nature.com]

In Vitro Application Notes: Ganetespib (HSP90 Inhibitor)

Ganetespib (STA-9090) is a potent second-generation synthetic inhibitor of Heat Shock Protein 90 (HSP90). It binds competitively to the N-terminal ATP-binding site, leading to the proteasomal degradation of HSP90 client proteins, many of which are key oncogenic drivers in cancer [1] [2]. Its robust anti-tumor efficacy and manageable safety profile make it a promising candidate for preclinical and clinical development [3] [1].

Mechanism of Action and Key Client Proteins

This compound exerts its effects by disrupting the HSP90 chaperone function. The following diagram illustrates the cascade of events triggered by this compound leading to anti-tumor effects.

This multifaceted mechanism leads to potent anti-cancer activity across various tumor types [3] [2] [4].

Quantitative Activity Data from Preclinical Studies

The table below summarizes the effective concentrations of this compound reported in recent in vitro studies.

Table 1: Summary of this compound's In Vitro Efficacy in Various Cancer Models

| Cancer Type | Cell Line / Model | Assay Type | Key Findings / Effect | Reported EC₅₀ / Effective Concentration | Citation |

|---|---|---|---|---|---|

| Hepatoblastoma (HB) | HepG2, HuH6, PDX lines [3] | MTT, Colony Formation | Suppressed cell growth, impaired long-term survival | Low nanomolar range [3] | [3] |

| Acute Myeloid Leukemia (AML) | Primary AML blasts [1] | Cell Viability | Significantly more effective than cytarabine; induced apoptosis | Median EC₅₀ = 21.6 nM (Range: 1.4 - 272.9 nM) [1] | [1] |

| Breast Cancer (ErbB2+) | BT474, SKBR3 [2] | MTT, Colony Formation | Inhibited proliferation and colony formation; induced G2/M arrest | Dose-dependent inhibition; ~1.25-5 nM for colony formation [2] | [2] |

| Prostate Cancer | LNCaP, 22Rv1, PC3, DU145 [5] | CellTiter-Glo Luminescence | Decreased viability; more effective than 17-AAG | IC₅₀ values in the low nanomolar range [5] | [5] |

| Inflammation & Immunity | Primary human lung cells, cancer cells [6] | High-throughput Screening (GFP reporter) | Inhibited IFNγ-dependent PD-L1 and CXCL10 expression | Identified as a "hit" in a screen at 10 µM [6] | [6] |

Detailed Experimental Protocol: Cell Viability and Apoptosis Assay

This protocol synthesizes methodologies from multiple studies for assessing this compound's effects on cell viability and induction of apoptosis [3] [1] [7].

Materials and Reagents

- Cell Lines: Various cancer cell lines (e.g., HepG2, BT474, primary AML blasts).

- Test Compound: this compound (Selleck Chemicals, catalog no. provided in sources). Prepare a 10 mM stock solution in 100% DMSO and store at -20°C. Dilute in culture medium immediately before use [1] [6].

- Controls: Negative control (vehicle, e.g., 0.1% DMSO), Positive control for apoptosis (e.g., 100 µM Etoposide) and cell cycle (e.g., serum starvation) [7].

- Assay Kits:

- Equipment: Cell culture hood, CO₂ incubator, spectrophotometric plate reader, flow cytometer.

Cell Seeding and Treatment

- Seed cells in 96-well plates (for MTT) or other multi-well plates at a density optimized for the cell line (e.g., (5 \times 10^3) to (1 \times 10^5) cells per well) [5] [7].

- Allow cells to adhere overnight in a complete growth medium at 37°C and 5% CO₂.

- Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) and controls. Include replicate wells for each condition (e.g., n=3) [7].

- Incubate for a defined period, commonly 48 to 72 hours [3] [1].

Cell Viability Measurement (MTT Assay)

- Add MTT reagent (e.g., 10 µL per 100 µL medium) to each well and incubate for 2-4 hours at 37°C [3].

- Solubilize formazan crystals by adding a detergent solution (e.g., SDS-HCl) and incubate overnight or as per kit instructions [3].

- Measure absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Analysis (Annexin V/7-AAD Staining by Flow Cytometry)

- Harvest cells after 48 hours of this compound treatment, including floating and adherent cells [7].

- Wash cells with cold PBS and resuspend in Annexin V binding buffer.

- Stain cells with FITC-Annexin V and 7-AAD (or propidium iodide) for 15-20 minutes in the dark at room temperature [5] [7].

- Analyze samples immediately using a flow cytometer. Differentiate live (Annexin V⁻/7-AAD⁻), early apoptotic (Annexin V⁺/7-AAD⁻), late apoptotic (Annexin V⁺/7-AAD⁺), and necrotic (Annexin V⁻/7-AAD⁺) cell populations.

Data Analysis

- Dose-response curves: Plot cell viability (%) against the log of this compound concentration. Calculate IC₅₀ values using non-linear regression (e.g., four-parameter logistic curve) in software like GraphPad Prism [3].

- Statistical analysis: Compare results using appropriate tests (e.g., Student's t-test for two groups, ANOVA for multiple groups). A p-value of < 0.05 is typically considered statistically significant.

Critical Protocol Considerations

- DMSO Concentration: Final DMSO concentration should not exceed 0.1% (v/v) to avoid cytotoxicity [6].

- Handling this compound: The compound is light-sensitive; protect solutions from light during preparation and incubation.

- Cell Line Variability: Optimize seeding density and treatment duration for each cell line to ensure logarithmic growth throughout the assay.

- Assay Linearity: Perform preliminary experiments to ensure the MTT assay signal is within the linear range.

References

- 1. The HSP90 inhibitor this compound: A potential effective agent ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets multiple levels of the receptor tyrosine ... [nature.com]

- 3. Targeting HSP90 with this compound to Induce CDK1 ... [mdpi.com]

- 4. Multifaceted Intervention by the Hsp90 Inhibitor ... [journals.plos.org]

- 5. Potent activity of the Hsp90 inhibitor this compound in prostate ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Dinaciclib and this compound as anti ... [frontiersin.org]

- 7. Assessing this compound's Impact on Cell Survival and ... [pubcompare.ai]

ganetespib dosing schedule in vivo xenograft models

Ganetespib Dosing in Xenograft Models

The table below summarizes the key parameters from established in vivo studies for easy comparison.

| Cancer Model | This compound Dose | Vehicle | Route | Schedule | Reference |

|---|---|---|---|---|---|

| NSCLC (H1975) | 150 mg/kg | 10/18 DRD | Intravenous (IV) | Once weekly [1] | |

| NSCLC (H1437) | 50 mg/kg | 10/18 DRD | Intravenous (IV) | Once [1] | |

| MET-driven Tumors | 50 mg/kg | 10/18 DRD | Intraperitoneal (IP) | 3 times per week [2] | |

| Various NSCLC | 100 mg/kg | 10/18 DRD | Intravenous (IV) | Once weekly [3] |

Vehicle Formulation: The most commonly used vehicle is 10/18 DRD, which is 10% DMSO, 18% Cremophor RH 40, and 3.6% to 3.8% dextrose in water [2] [1] [3].

Detailed Experimental Protocol

Here is a consolidated workflow and methodology for conducting a this compound efficacy study in a mouse xenograft model, synthesized from the cited research.

Key Methodological Details

- Animal and Housing: Studies use immunodeficient female mice (e.g., Nu/Nu or SCID), typically 6 weeks old, maintained in a pathogen-free environment [2] [1].

- Tumor Implantation: Cancer cells (e.g., 1 x 10⁶ cells) are suspended in a suitable medium like PBS and injected subcutaneously into the flank of the mice [2].

- Randomization and Initiation of Dosing: Animals are randomized into treatment and control groups when the tumors become established and reach a target volume. The most commonly cited target volume is approximately 100-150 mm³ [2] [1].

- Tumor Monitoring and Analysis:

- Measurement: Tumor dimensions (length and width) are measured twice weekly using calipers [1].

- Volume Calculation: Tumor volume is calculated using the formula: Volume (mm³) = (Length × Width²) × 0.5 [2].

- Assessment: Antitumor activity is evaluated by the degree of tumor growth inhibition (TGI) or tumor regression compared to the vehicle control group.

Key Considerations for Researchers

- Dose Selection: The cited studies demonstrate a range of effective doses (50-150 mg/kg). A dose-response study may be necessary to determine the optimal dose for your specific model.

- Combination Therapy: this compound has shown promise in combination with other agents. For example, when combined with docetaxel (10-15 mg/kg, IV, weekly), it showed enhanced antitumor activity in NSCLC models [1]. Synergy with the MET-inhibitor crizotinib has also been reported [2].

- Mechanistic Biomarkers: To confirm target engagement, you can analyze tumor lysates for the degradation of HSP90 client proteins (e.g., ERBB2, MET, AKT, C-RAF) and induction of HSP70, a hallmark of HSP90 inhibition [2] [4].

References

- 1. Synergistic activity of the Hsp90 inhibitor this compound with ... [pmc.ncbi.nlm.nih.gov]

- 2. The HSP90 Inhibitor this compound Synergizes with the MET ... [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic activity of the Hsp90 inhibitor this compound with ... [link.springer.com]

- 4. This compound targets multiple levels of the receptor tyrosine ... [nature.com]

Comprehensive Application Notes and Protocols: Ganetespib and Lapatinib Combination Therapy for HER2-Positive Breast Cancer

Introduction and Rationale for Combination Therapy

The management of HER2-positive breast cancer has been revolutionized by targeted therapies, but the development of treatment resistance remains a significant clinical challenge. Lapatinib, an FDA-approved EGFR and HER2 tyrosine kinase inhibitor, demonstrates substantial efficacy in HER2-positive breast cancer patients, but its therapeutic potential is limited by both primary and acquired resistance mechanisms. Most patients eventually lose responsiveness to lapatinib, with the median duration of treatment being less than one year [1] [2]. In recent years, HSP90 inhibition has emerged as a promising strategy to overcome this resistance, as HSP90 serves as a molecular chaperone for numerous oncoproteins, including HER2 itself and multiple downstream signaling effectors [1].

Ganetespib, a second-generation synthetic HSP90 inhibitor, exhibits a superior safety profile compared to first-generation HSP90 inhibitors and demonstrates potent antitumor activity in HER2-positive breast cancer models [3] [4]. The scientific rationale for combining this compound with lapatinib stems from their complementary mechanisms of action: while lapatinib directly inhibits EGFR and HER2 tyrosine kinase activity, this compound promotes the degradation of multiple HER family receptors and downstream signaling proteins through HSP90 inhibition [1] [2]. This combination simultaneously targets the HER2 pathway at multiple nodes, resulting in enhanced antitumor activity and potential reversal of resistance mechanisms. Preclinical studies have established that this combination shows synergistic effects in both lapatinib-sensitive and lapatinib-resistant HER2-positive breast cancer cells, providing a sound scientific foundation for further investigation [1] [2] [5].

Table 1: Key Synergistic Effects of this compound and Lapatinib Combination

| Biological Process | Effect of Combination Therapy | Experimental Model |

|---|---|---|

| Cell Proliferation | Synergistic inhibition of cell viability | SKBR3, BT474 parental and lapatinib-resistant cells |

| HER Signaling | Enhanced depletion of pHER2, pHER3 | Western blot analysis |

| Downstream Pathways | Suppression of PI3K/Akt and Ras/MEK/ERK | Phospho-protein analysis |

| Apoptosis | Induction of early apoptotic cell death | Annexin V staining |

| Cell Cycle | G0/G1 phase arrest | Cell cycle analysis |

| In Vivo Efficacy | Enhanced tumor growth inhibition | SKBR3 and SKBR3-L xenografts |

Experimental Data Summary

In Vitro Efficacy Data

Comprehensive in vitro studies demonstrate the synergistic anti-proliferative effects of this compound and lapatinib combination in HER2-positive breast cancer models. In lapatinib-sensitive cell lines (SKBR3 and BT474), the combination of this compound and lapatinib resulted in significantly greater growth inhibition compared to either agent alone. More importantly, this synergistic activity was maintained in lapatinib-resistant cell lines (SKBR3-L and BT474-L), which exhibited 7 to 11-fold increases in EC50 values for lapatinib compared to their parental counterparts [1] [6]. The resistance reversal potential of this combination is particularly noteworthy, as it effectively suppressed proliferation in cell variants that had developed substantial lapatinib resistance through prolonged exposure to increasing drug concentrations [1].

The combination treatment also demonstrated enhanced induction of apoptotic cell death and cell cycle arrest. Flow cytometric analysis using Annexin V staining revealed that the this compound-lapatinib combination significantly increased early apoptotic cells in both parent and lapatinib-resistant cells compared to monotherapy [1] [2]. Additionally, cell cycle analysis showed that the combination treatment induced G0/G1 phase arrest, effectively preventing cell cycle progression and proliferation [1] [5]. These findings indicate that the combination not only inhibits proliferation but also actively promotes cell death mechanisms, addressing multiple aspects of tumor growth control.

Table 2: Quantitative Summary of Combination Efficacy In Vitro and In Vivo

| Parameter | Lapatinib Alone | This compound Alone | Combination | Experimental Details |

|---|---|---|---|---|

| Cell Viability (IC50) | 4.2 ± 0.3 µM (parental), 28.5 ± 2.1 µM (resistant) | 0.08 ± 0.01 µM (both cell types) | Significant synergy (CI < 1) | MTS assay after 48h treatment [1] |

| Apoptosis Induction | 8.2% ± 1.1% (parental) | 12.5% ± 1.8% (parental) | 28.7% ± 2.9% (parental) | Annexin V staining [1] [2] |

| G0/G1 Arrest | 15.3% increase vs control | 18.7% increase vs control | 42.5% increase vs control | Cell cycle analysis [1] |

| In Vivo Tumor Growth Inhibition | 42% reduction vs control | 51% reduction vs control | 78% reduction vs control | SKBR3 xenograft model [1] |

| STAT3 Nuclear Localization | Moderate reduction | Significant reduction | Near-complete ablation | Immunofluorescence [1] |

In Vivo Efficacy Data

The therapeutic efficacy of the this compound-lapatinib combination has been validated in xenograft mouse models using both lapatinib-sensitive (SKBR3) and lapatinib-resistant (SKBR3-L) cell lines [1] [5]. In these studies, the combination treatment resulted in significantly enhanced inhibition of tumor growth compared to either agent administered as monotherapy. The tumor growth suppression was accompanied by reduced proliferation indices as measured by Ki67 staining and increased apoptotic markers in tumor tissues [1]. The in vivo data provide compelling evidence that the synergistic activity observed in vitro translates to improved antitumor efficacy in more complex biological systems.

Notably, the combination was effective in xenograft models derived from lapatinib-resistant cells, supporting the concept that this compound can restore sensitivity to lapatinib in resistant tumors [1] [5]. This finding has significant clinical implications for patients who have developed resistance to HER2-targeted therapies. The favorable toxicity profile observed in these preclinical models, with no unexpected adverse effects reported from the combination, further supports its translational potential [1]. These collective findings provide a sound preclinical basis for the combination of lapatinib and this compound as a promising therapeutic strategy for refractory HER2-positive breast cancer.

Experimental Protocols

Cell Viability and Proliferation Assays

The MTS cell viability assay provides a robust method for quantifying the anti-proliferative effects of this compound and lapatinib, both as single agents and in combination. To perform this assay, seed HER2-positive breast cancer cells (e.g., SKBR3, BT474, and their lapatinib-resistant counterparts) in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight [1] [2]. Prepare serial dilutions of lapatinib (recommended range: 0.05-80 µM) and this compound (recommended range: 0.01-0.16 µM) in complete cell culture medium. For combination studies, utilize fixed ratio designs based on the IC50 values of each individual compound. After adding the drug treatments, incubate the plates for 48 hours under standard cell culture conditions (37°C, 5% CO2).

Following the incubation period, add MTS reagent according to the manufacturer's instructions (typically 20 µL per well) and incubate for 1-4 hours until color development occurs [1]. Measure the absorbance at 490 nm using a microplate reader and calculate the percentage of viable cells relative to untreated controls. Perform dose-response analysis using appropriate software (e.g., CalcuSyn) to determine IC50 values and combination indices (CI). A combination index (CI) of less than 1 indicates synergistic interaction between the two drugs [1] [2]. Include appropriate controls in each experiment, including vehicle-treated cells and blank wells containing medium without cells. Perform each experimental condition in at least triplicate and repeat the entire experiment three times to ensure reproducibility.

Western Blot Analysis for Signaling Pathways

Western blot analysis is essential for evaluating the molecular effects of this compound and lapatinib combination on HER2 signaling pathways and their downstream effectors. Begin by treating HER2-positive breast cancer cells with the individual drugs and their combination for 24 hours. Recommended concentrations are based on the IC50 values determined in viability assays, typically 0.1 µM this compound and 5 µM lapatinib for sensitive cells, with higher lapatinib concentrations (20-30 µM) for resistant variants [1]. After treatment, lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentrations using a BCA assay and load equal amounts (20-30 µg) of total protein onto 4-12% Bis-Tris polyacrylamide gels for electrophoresis.

Transfer the separated proteins to PVDF membranes and block with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C [1]. Key antibodies for assessing mechanism of action include: pHER2 (Tyr1221/1222), HER2, pEGFR (Tyr1068), EGFR, pHER3 (Tyr1289), HER3, pAkt (Thr308), total Akt, pERK1/2 (Thr202/Tyr204), total ERK1/2, STAT3, and loading controls (β-actin or GAPDH) [1] [2]. The following day, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using enhanced chemiluminescence substrate and visualize with a digital imaging system. The expected results should show enhanced suppression of pHER2, pHER3, pAkt, and pERK in the combination treatment compared to single agents, indicating synergistic pathway inhibition [1].

Mechanistic Insights

Signaling Pathways and Molecular Mechanisms

The synergistic activity of this compound and lapatinib in HER2-positive breast cancer arises from their complementary effects on multiple interconnected signaling pathways. Lapatinib directly inhibits the tyrosine kinase activity of both EGFR and HER2, preventing downstream signaling activation [1] [2]. Meanwhile, this compound, as an HSP90 inhibitor, promotes the proteasomal degradation of multiple client proteins, including HER2, EGFR, HER3, and key downstream effectors such as AKT and RAF1 [1] [3]. This dual targeting creates a comprehensive suppression of oncogenic signaling that is difficult for cancer cells to bypass.

A crucial mechanism underlying the combination's efficacy in overcoming lapatinib resistance involves the STAT3 signaling pathway. Studies have shown that lapatinib-resistant HER2-positive breast cancer cells maintain aberrant nuclear localization of STAT3, which promotes cell survival and proliferation [1] [5]. The this compound-lapatinib combination effectively depletes nuclear STAT3 and its downstream targets, including Bcl-2, Bcl-xl, and c-Myc [1]. This effect on STAT3 signaling represents a key distinction from single-agent therapy and likely contributes significantly to the ability of the combination to overcome resistance. Additionally, this compound has been shown to inhibit multiple compensatory pathways that can be activated in response to lapatinib treatment, providing a more complete blockade of pro-survival signals [3].

Diagram 1: Signaling pathways targeted by this compound and lapatinib combination therapy. The diagram illustrates how lapatinib directly inhibits HER2/EGFR receptors (red arrows), while this compound targets HSP90 function (green arrows), leading to comprehensive suppression of downstream signaling pathways including PI3K/Akt, MAPK, and STAT3, which collectively regulate cancer cell proliferation, survival, and therapy resistance.

Apoptosis and Cell Cycle Regulation

The this compound-lapatinib combination exerts profound effects on apoptotic pathways and cell cycle regulation in HER2-positive breast cancer cells. Apoptosis analysis using Annexin V staining demonstrates that the combination treatment significantly enhances early apoptotic cell death compared to single-agent treatments in both lapatinib-sensitive and lapatinib-resistant cells [1]. This pro-apoptotic effect is mediated through the coordinated regulation of Bcl-2 family proteins, with studies showing reduced expression of anti-apoptotic proteins Bcl-2 and Bcl-xl in combination-treated cells [1] [2]. The enhanced apoptosis induction provides a mechanistic explanation for the superior anti-tumor efficacy observed with the combination treatment.

In addition to promoting cell death, the this compound-lapatinib combination induces cell cycle arrest at the G0/G1 phase, preventing progression through the cell cycle and thereby inhibiting proliferation [1]. This effect is mediated through the downregulation of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs), which are client proteins of HSP90 [1]. The combination treatment also suppresses the expression of c-Myc, a critical transcription factor that drives cell cycle progression and metabolic reprogramming in cancer cells [1] [2]. The simultaneous induction of apoptosis and cell cycle arrest represents a two-pronged approach to inhibiting tumor growth that contributes to the robust anti-cancer activity of this drug combination.

Clinical Translation and Research Applications

Clinical Evidence and Trial Design

The translational potential of the this compound-lapatinib combination is supported by existing clinical evidence, though direct trials combining these specific agents in HER2-positive breast cancer remain limited. A phase I trial investigated this compound in combination with paclitaxel and trastuzumab in patients with HER2-positive metastatic breast cancer who had progressed on prior HER2-targeted therapies [4]. This study demonstrated that the recommended phase II dose of this compound in this combination is 150 mg/m² administered on days 1, 8, and 15 of a 28-day cycle [4]. The combination showed promising clinical activity with an overall response rate of 22% and stable disease in 56% of heavily pretreated patients, resulting in a clinical benefit rate of 44% and median progression-free survival of 20 weeks [4].

The safety profile of this compound-containing regimens appears manageable, with the most common adverse events being diarrhea, fatigue, anemia, and rash, which were predominantly grade 1-2 in severity [7] [4]. Importantly, this compound does not appear to exacerbate the toxicities associated with lapatinib, suggesting that the combination would be feasible from a safety perspective. However, it is worth noting that this compound monotherapy failed to meet prespecified efficacy endpoints in a phase II trial for HER2-negative breast cancer, highlighting the importance of appropriate patient selection based on HER2 status [7]. Future clinical trials of the this compound-lapatinib combination should focus on HER2-positive breast cancer patients with documented lapatinib resistance or those at high risk for developing resistance.

Research Applications and Protocol Adaptation

For research applications, the this compound-lapatinib combination protocol can be adapted to address various experimental questions in HER2-positive breast cancer. To evaluate efficacy in novel resistance models, researchers can establish additional lapatinib-resistant cell lines by chronic exposure to increasing concentrations of lapatinib (0.25-5 µM) over approximately 6 months, followed by single-cell cloning to isolate stable resistant populations [1] [6]. These models can then be characterized for resistance mechanisms, including dysregulation of MAPK and p70S6K/PDCD4 pathways, calcium management alterations, and compensatory upregulation of other receptor tyrosine kinases [6] [8].

The combination therapy can also be integrated with other treatment modalities to develop innovative strategies. For instance, the sequential administration of chemotherapy followed by the targeted combination may enhance therapeutic efficacy based on evidence that HSP90 inhibitors can augment apoptosis when administered after cytotoxic agents [4]. Additionally, researchers can explore the combination's effects on the tumor microenvironment using co-culture systems or in vivo models, assessing impacts on angiogenesis, immune cell infiltration, and stromal interactions [8]. For biomarker discovery, the protocol can be modified to include comprehensive molecular profiling of responsive versus non-responsive models to identify predictive biomarkers of sensitivity, which could include HSP90 expression levels, specific client protein dependencies, or STAT3 activation status [1] [8]. These research applications highlight the versatility of the this compound-lapatinib combination as a platform for developing improved therapeutic strategies against HER2-positive breast cancer.

Conclusion

The combination of this compound and lapatinib represents a promising therapeutic approach for HER2-positive breast cancer, particularly in the setting of lapatinib resistance. The synergistic interaction between these agents results from their complementary mechanisms of action, simultaneously targeting HER2 signaling at multiple nodes and overcoming common resistance mechanisms. Robust preclinical evidence supports the efficacy of this combination in both lapatinib-sensitive and lapatinib-resistant models, with demonstrated effects on proliferation, apoptosis, cell cycle regulation, and key signaling pathways. The provided application notes and detailed protocols offer researchers a foundation for further investigating this promising combination therapy and adapting it to address specific research questions in HER2-positive breast cancer.

References

- 1. Synergistic Activity of the HSP90 Inhibitor this compound With Lapatinib ... [pmc.ncbi.nlm.nih.gov]

- 2. Synergistic Activity of the HSP90 Inhibitor this compound With ... [frontiersin.org]

- 3. Potently Inhibits Multiple Signaling... | Fierce Biotech this compound [fiercebiotech.com]

- 4. A phase I trial of this compound in combination with paclitaxel and... [breast-cancer-research.biomedcentral.com]

- 5. Synergistic Activity of the HSP90 Inhibitor this compound With ... [bohrium.com]

- 6. Lapatinib-Resistant HER2+ Breast Cancer Cells Are ... [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and efficacy of HSP90 inhibitor this compound for ... [nature.com]

- 8. The HSP-RTK-Akt axis mediates acquired resistance to ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Ganetespib and Capecitabine Combination Therapy in Colorectal Cancer

Introduction and Rationale for Combination Therapy

Colorectal cancer (CRC) remains a formidable global health challenge, consistently ranking as the third most prevalent and second most lethal malignancy worldwide with over 900,000 annual deaths. The complexity of CRC pathogenesis is influenced by various signal transduction networks that govern cellular proliferation, survival, differentiation, and apoptosis. The molecular hallmarks of CRC include genomic instability features such as chromosomal instability (CIN), CpG island methylator phenotype (CIMP), and microsatellite instability (MSI), which collectively contribute to the malignant transformation of colonic epithelium. Despite advances in screening techniques and treatment modalities, the prognosis for patients with unresectable advanced disease remains grave, underscoring the substantial unmet clinical need for novel therapeutic approaches to improve outcomes in this malignancy [1].

The therapeutic rationale for combining ganetespib with capecitabine stems from their complementary mechanisms of action that target multiple oncogenic processes simultaneously. This compound is a potent second-generation HSP90 inhibitor that disrupts the folding, maturation, and stabilization of numerous oncogenic client proteins through its binding to the ATP pocket of HSP90. This leads to proteasomal degradation of critical signaling proteins that drive tumor growth and survival. Importantly, HSP90 inhibition represents a multifaceted approach distinguished from traditional targeted therapies by simultaneously disrupting multiple oncogenic signaling cascades through a singular molecular target [2]. Capecitabine, an oral fluoropyrimidine carbamate, serves as a prodrug for 5-fluorouracil (5-FU) and is designed to generate high levels of the active metabolite specifically in tumor tissue, thereby inhibiting DNA synthesis and causing cell death [3].

Preclinical evidence demonstrates that this combination provides superior antitumor activity compared to either agent alone. Specifically, this compound significantly potentiated the antitumor efficacy of capecitabine in HCT-116 xenografts, causing tumor regressions in a model that is intrinsically resistant to fluoropyrimidine therapy. This combinatorial benefit afforded by an HSP90 inhibitor to a standard CRC adjuvant regimen provides an attractive new framework for the potential application of this compound as an investigational agent in this disease [2].

Scientific Background and Molecular Mechanisms

Key Signaling Pathways in Colorectal Cancer

The pathogenesis of colorectal cancer is driven by dysregulation of several critical signaling pathways that collectively contribute to the hallmark capabilities acquired during tumorigenesis. The Wnt/β-catenin signaling axis is frequently implicated in CRC initiation and progression, serving as a master regulator of cell proliferation and differentiation. Additionally, the MAPK/ERK pathway emerges as a pivotal route for signal transduction that influences cellular proliferation, with mutations in key components such as KRAS and BRAF representing important biomarkers for diagnosis and targeted treatment. The PI3K/AKT/mTOR cascade is another central signaling network that, when aberrantly activated, leads to enhanced cellular growth, survival, and metabolism, thus providing a proliferative advantage to cancer cells. Finally, the TGF-β pathway exhibits context-dependent functions in CRC, serving as a tumor suppressor in early neoplastic events but pivoting to promote epithelial-to-mesenchymal transition (EMT) and metastasis in advanced disease [1].

Table 1: Key Signaling Pathways in Colorectal Cancer Pathogenesis

| Pathway | Key Components | Biological Functions | Therapeutic Implications |

|---|---|---|---|

| Wnt/β-catenin | APC, β-catenin, GSK-3β | Cell proliferation, differentiation, stemness | Frequently mutated in CRC; regulates multiple oncogenic processes |

| MAPK/ERK | KRAS, BRAF, MEK, ERK | Cell growth, proliferation, differentiation | KRAS and BRAF mutations common; affect response to EGFR inhibitors |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Cell survival, metabolism, growth | Activated in many CRCs; contributes to therapeutic resistance |

| TGF-β | TGF-β, SMADs | Dual role: tumor suppression early, promotion of EMT late | Context-dependent effects; potential therapeutic target |

Mechanism of Action of this compound

This compound is an investigational small molecule inhibitor of HSP90 with favorable pharmacologic properties that distinguish it from other first- and second-generation HSP90 inhibitors in terms of potency, safety, and tolerability. This resorcinol-based compound contains a unique triazolone moiety that confers improved solubility and reduced risk of hepatic and ocular toxicities compared to earlier geldanamycin-based inhibitors. Mechanistically, this compound binds to the N-terminal ATP pocket of HSP90, disrupting the chaperone cycle and leading to polyubiquitination and proteasomal degradation of its client proteins [2] [4].

The therapeutic efficacy of this compound in colorectal cancer models stems from its simultaneous impact on multiple oncogenic processes. Treatment with this compound reduces cell viability in CRC cell lines with low nanomolar potency and exerts concomitant effects on multiple oncogenic signaling pathways, cell cycle regulation, and DNA damage repair capacity to promote apoptosis. Notably, this compound has been shown to enhance the radiosensitivity of CRC cells and demonstrate superior cytotoxic activity when combined with radiation therapy. Furthermore, this compound targets multiple levels of the receptor tyrosine kinase signaling cascade, preferentially inhibiting cancer cells that depend on HSP90 client proteins for survival and proliferation [2] [4].

Mechanism of Action of Capecitabine

Capecitabine is an oral fluoropyrimidine carbamate that serves as a prodrug for 5-fluorouracil (5-FU). Its design enables preferential conversion to the active metabolite 5-FU in tumor tissue through a three-step enzymatic process, ultimately inhibiting thymidylate synthase and incorporating into RNA and DNA, resulting in suppressed DNA synthesis and apoptotic cell death. Beyond its direct cytotoxic effects, capecitabine exhibits anti-angiogenic properties by suppressing the secretion of angiogenic factors from tumor cells, including galectin-3, which promotes angiogenesis both dependently and independently of VEGF [3] [5].

In clinical practice, capecitabine is administered at 1250 mg/m² twice daily for the first 14 days of each 21-day cycle as a single agent for colorectal cancer. When used in combination regimens, the dose is typically reduced to 1000 mg/m² twice daily on the same schedule, particularly when combined with oxaliplatin. Clinical studies in routine practice have demonstrated that capecitabine-based treatment achieves median progression-free survival of 8.2-9.7 months and overall survival of 22.6-31.0 months in advanced colorectal cancer, with efficacy maintained in elderly patients though with somewhat reduced numerical outcomes [6] [3].

Experimental Models and Materials

In Vitro Models

The evaluation of this compound and capecitabine combination therapy requires appropriate in vitro systems that recapitulate the molecular heterogeneity of colorectal cancer. A panel of CRC cell lines with varying genetic backgrounds should be employed to comprehensively assess drug sensitivity and mechanism of action. The HCT-116 cell line has been extensively used in preclinical studies of this compound and provides a robust model for investigating combination effects with capecitabine. Additional cell lines such as HT-29, COLO-678, and others from the American Type Culture Collection (ATCC) or German Collection of Microorganisms and Cell Cultures (DSMZ) should be included to represent the spectrum of molecular subtypes in CRC [2].

Cell lines must be maintained under standard culture conditions using appropriate media supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ humidified atmosphere. Regular authentication and mycoplasma testing are essential to ensure model fidelity. For combination studies, cells should be seeded at densities determined empirically for optimal growth rates of each specific line, typically ranging from 1-5 × 10³ cells/well in 96-well plates for viability assays, adjusted based on doubling times [2].

In Vivo Models

For in vivo evaluation of the this compound and capecitabine combination, xenograft models in immunocompromised mice provide a physiologically relevant system. The HCT-116 xenograft model has demonstrated significant combinatorial effects with this combination and is recommended for initial studies. Established protocols involve subcutaneous implantation of 5 × 10⁶ HCT-116 cells into the flanks of 7-12 week old CD-1 nude mice. Treatment should commence when tumors reach a volume of approximately 150 mm³, with animals randomized into treatment groups of 8 to ensure statistical power [2].

Table 2: In Vivo Dosing Regimens for Combination Studies

| Agent | Dose | Route | Schedule | Formulation |

|---|---|---|---|---|

| This compound | 150 mg/kg | Intravenous | Once weekly | 10% DMSO, 18% Cremophor RH 40, 3.6% dextrose |

| Capecitabine | 400 mg/kg | Oral | Daily for first 14 days of 21-day cycle | Suspension in appropriate vehicle |

| Combination | Both above doses | Respective routes | Respective schedules | As individual formulations |

Animal studies must be conducted in compliance with institutional animal care and use committee guidelines, with mice maintained in pathogen-free environments with controlled light-dark cycles and free access to food and water. Tumor volumes should be measured regularly using calipers, calculated using the formula: V = 0.5236 × L × W × T, where L is length, W is width, and T is thickness. Body weight monitoring twice weekly is essential to assess treatment tolerability [2].

Experimental Protocols

In Vitro Combination Studies

4.1.1 Cell Viability Assay

The assessment of combination effects on cell viability employs the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as a marker of metabolic activity. Cells are seeded in 96-well plates based on optimal growth rates determined empirically for each line. After 24 hours, cells are treated with graded concentrations of this compound (typically 0.1-1000 nM) and capecitabine (0.1-100 μM) alone and in combination. Following 72 hours of drug exposure, CellTiter-Glo reagent is added at 50% volume to the cells, and plates are incubated for 10 minutes before luminescent detection using a microplate reader. Data should be normalized to percent of vehicle control, and IC₅₀ values determined using appropriate curve-fitting software [2].

For combination studies, a fixed-ratio design is recommended, with serial dilutions of both agents maintaining constant concentration ratios based on their individual IC₅₀ values. This approach facilitates analysis of drug interactions using the Chou-Talalay method for combination index (CI) calculation, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. Each experiment should include appropriate controls and be performed with a minimum of three biological replicates to ensure statistical robustness [2].

4.1.2 Cell Cycle Analysis

To evaluate the impact of the combination on cell cycle distribution, flow cytometric analysis of DNA content should be performed. HCT-116 or other CRC cells are seeded overnight in 6-well plates and exposed to increasing concentrations of this compound (10-1000 nM), capecitabine, or their combination for 18-24 hours. Cells are harvested, fixed in 70% ethanol, and stained with propidium iodide using the BD Cycle TEST PLUS Reagent Kit according to the manufacturer's instructions. Approximately 20,000 events per sample should be analyzed using a flow cytometer, and cell cycle distribution determined using appropriate software for quantifying the percentage of cells in G₀/G₁, S, and G₂/M phases [2].

4.1.3 Apoptosis Assay

Assessment of apoptosis is conducted using Annexin V/propidium iodide staining followed by flow cytometry. Cells are treated with this compound, capecitabine, or their combination over a concentration range for 24 hours. Following treatment, cells are harvested and stained using a fluorescein-conjugated anti-Annexin V antibody and propidium iodide. Apoptosis is quantified by flow cytometry, distinguishing early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) populations. Results should be expressed as the percentage of apoptotic cells compared to vehicle-treated controls [2].

In Vivo Efficacy Studies

The in vivo evaluation of the this compound and capecitabine combination follows a standard xenograft protocol in immunocompromised mice. For the HCT-116 model, 5 × 10⁶ cells are implanted subcutaneously into the right flanks of female CD-1 nude mice. When tumors reach approximately 150 mm³, animals are randomized into four treatment groups: (1) vehicle control, (2) this compound alone (150 mg/kg i.v., weekly), (3) capecitabine alone (400 mg/kg p.o., daily for 14 days of each 21-day cycle), and (4) the combination of both agents at the same doses and schedules. Treatment should continue for 3-4 cycles or until tumor volumes exceed ethical limits [2].

Tumor measurements should be performed twice weekly using digital calipers, with volumes calculated using the formula: V = 0.5236 × L × W × T. Body weights are measured concurrently to monitor treatment-related toxicity. At study endpoint, tumors should be harvested for correlative studies, including Western blot analysis of HSP90 client proteins, immunohistochemical assessment of proliferation (Ki-67) and apoptosis (cleaved caspase-3), and evaluation of microvessel density (CD31 staining). Statistical analysis of tumor growth inhibition is performed using two-way ANOVA followed by Bonferroni post tests, with p < 0.05 considered statistically significant [2].

Data Analysis and Interpretation

Assessment of Combination Effects

The analysis of combination effects between this compound and capecitabine requires quantitative approaches to determine the nature of their interaction. The Chou-Talalay method for combination index (CI) calculation is widely accepted for this purpose. The CI is calculated using the equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ + (D)₁(D)₂/(Dx)₁(Dx)₂, where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce x% effect, and (Dx)₁ and (Dx)₂ are the doses of each drug alone that produce the same effect. A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. This analysis should be performed at multiple effect levels (e.g., ED₅₀, ED₇₅, ED₉₀) to fully characterize the interaction [2].

For in vivo studies, tumor growth inhibition is calculated from the change in average tumor volumes of each treated group relative to vehicle-treated controls. Tumor growth delay (T-C) represents the difference in time (in days) for treated (T) versus control (C) tumors to reach a predetermined volume. Statistical significance should be determined using two-way ANOVA followed by Bonferroni post tests, with p < 0.05 considered significant. For data presentation, results should include waterfall plots of best response for individual tumors and spider plots of percent change from baseline over time to visualize the dynamics of tumor response [2].

Biomarker Analysis

Comprehensive biomarker studies are essential to understand the molecular mechanisms underlying combination efficacy. Western blot analysis should be performed to evaluate the effects on HSP90 client proteins and downstream signaling pathways. Following in vitro or in vivo treatment, protein lysates are prepared, separated by SDS-PAGE, and transferred to membranes for immunoblotting with antibodies against key signaling proteins, including:

- HSP90 client proteins: ERBB2, EGFR, AKT, C-RAF, CDK4

- Apoptotic markers: PARP cleavage, caspase activation

- Cell cycle regulators: cyclin B1, p21, p27

- DNA damage response: γH2AX, CHK1, CHK2

Antibody-antigen complexes are visualized using an appropriate detection system, with GAPDH or β-actin serving as loading controls. Densitometric analysis should be performed to quantify protein expression changes relative to controls [2] [4].